![molecular formula C18H14F3NO7S B2801030 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-99-8](/img/structure/B2801030.png)
6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H14F3NO7S and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid represents a novel structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
This compound belongs to the class of benzoxazines and is characterized by a carboxymethyl group and a sulfonyl group attached to a trifluoromethyl-substituted phenyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₃F₃N₁O₅S
- CAS Number : Not specified in the sources.
Cytotoxicity
Recent studies have shown that derivatives of benzoxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the cytotoxic activity of related compounds was evaluated using the MTT assay against human cancer cell lines such as A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (leukemia). The results indicated that modifications in the benzoxazine structure could enhance cytotoxicity.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction |
Related Benzoxazine Derivative | SK-BR-3 | TBD | Cell cycle arrest |
Related Benzoxazine Derivative | Jurkat | TBD | Caspase activation |
Note: TBD = To Be Determined based on experimental results.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies suggest that it may interfere with cell cycle progression, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with enhanced cytotoxicity in several studies.
Case Studies
A study published in 2023 explored various benzoxazine derivatives for their anticancer properties. Among these, the compound was highlighted for its selectivity towards tumor cells over normal fibroblasts, indicating a favorable therapeutic index.
Study Overview
- Objective : To evaluate the cytotoxic effects and selectivity of benzoxazine derivatives.
- Methodology : The MTT assay was employed across multiple cell lines.
- Findings : The compound demonstrated significant cytotoxicity against A549 and Jurkat cells while showing minimal effects on WI-38 normal fibroblasts.
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related studies on similar structures suggest that factors such as solubility and metabolic stability play crucial roles in their biological efficacy.
Parameter | Value |
---|---|
Half-Life | TBD |
Volume of Distribution | TBD |
Clearance Rate | TBD |
Propiedades
IUPAC Name |
6-(carboxymethyl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO7S/c19-18(20,21)11-2-1-3-12(8-11)30(27,28)22-9-15(17(25)26)29-14-5-4-10(6-13(14)22)7-16(23)24/h1-6,8,15H,7,9H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVIIZNKCRMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.